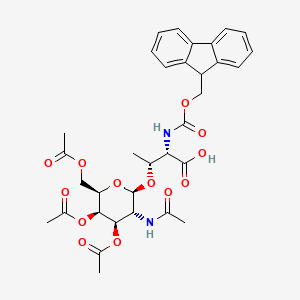
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactosamine moiety that is acetylated. The Fmoc group is a common protecting group used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH typically involves multiple steps:
Protection of Threonine: The hydroxyl and amino groups of threonine are protected using suitable protecting groups.
Glycosylation: The protected threonine is glycosylated with a galactosamine derivative.
Acetylation: The glycosylated product is acetylated to introduce acetyl groups.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers and large-scale chemical reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyl groups.
Reduction: Reduced derivatives with modified acetyl groups.
Substitution: Deprotected threonine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of glycopeptides.
Chemical Biology: Studied for its role in protein-carbohydrate interactions.
Biology
Glycosylation Studies: Used to study the effects of glycosylation on protein function.
Cell Signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of glycopeptide-based therapeutics.
Diagnostics: Used in the development of diagnostic tools for detecting glycosylation patterns.
Industry
Biotechnology: Used in the production of glycosylated proteins for therapeutic use.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Wirkmechanismus
The mechanism of action of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation and cell signaling pathways. The acetylated galactosamine moiety can mimic natural glycosylation patterns, influencing protein function and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Thr(GalNAc)-OH: Lacks the acetyl groups, making it less hydrophobic.
Fmoc-Ser(GalNAc(Ac)3-b-D)-OH: Similar structure but with serine instead of threonine.
Fmoc-Thr(GlcNAc(Ac)3-b-D)-OH: Contains a glucosamine moiety instead of galactosamine.
Uniqueness
Hydrophobicity: The acetyl groups increase the hydrophobicity of the compound.
Glycosylation: The specific glycosylation pattern can influence its biological activity and interactions.
Eigenschaften
Molekularformel |
C33H38N2O13 |
|---|---|
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
InChI-Schlüssel |
OXLCJWGAUPPZQJ-ZJFLVNNCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


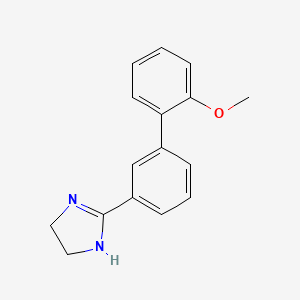

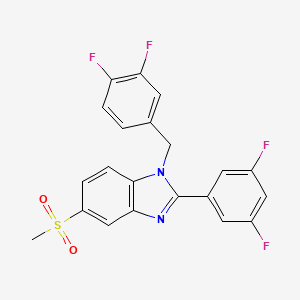
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)
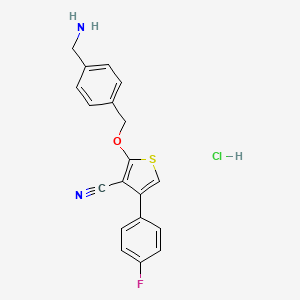
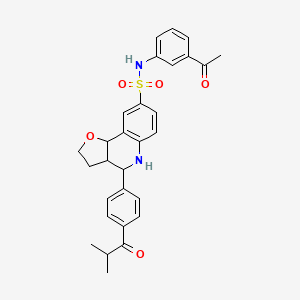
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
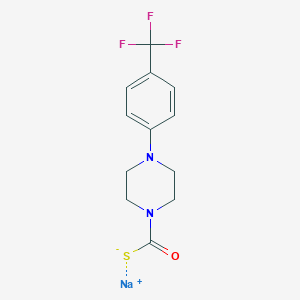
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

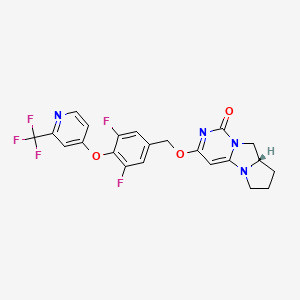
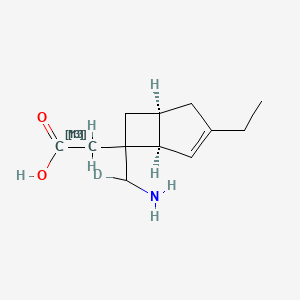
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
